
N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C12H25N and a molecular weight of 183.33 g/mol . This compound is a derivative of cyclohexanamine, where the amine group is substituted with an N-methyl group and a 2-methylbutan-2-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanamine. One common method is the reaction of cyclohexanamine with 2-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process. Purification of the final product is typically achieved through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: Various substituted amines and derivatives
Aplicaciones Científicas De Investigación
N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-N-(2-methylbutan-2-yl)cyclohexan-1-amine
- N-[(2-chlorophenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine
- N-[(4-chlorophenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine
Uniqueness
N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous .
Propiedades
Fórmula molecular |
C12H25N |
|---|---|
Peso molecular |
183.33 g/mol |
Nombre IUPAC |
N-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-5-12(2,3)10-6-8-11(13-4)9-7-10/h10-11,13H,5-9H2,1-4H3 |
Clave InChI |
PFHWQNJQXCYMJM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCC(CC1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


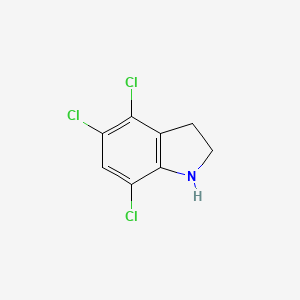

![5-Oxa-2-thiaspiro[3.4]octan-6-one](/img/structure/B13306959.png)
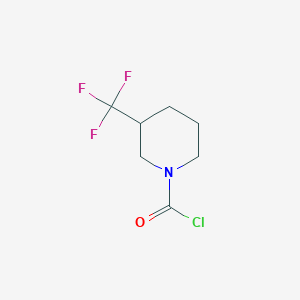


![2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B13306984.png)

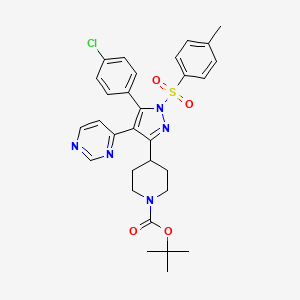
![[7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13306997.png)
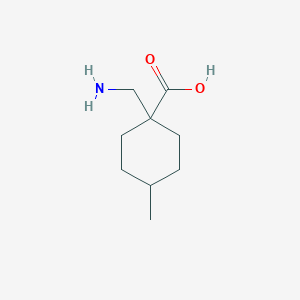
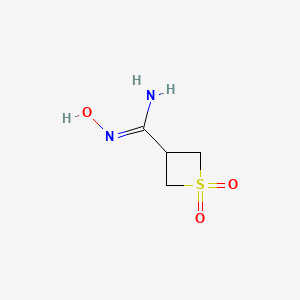
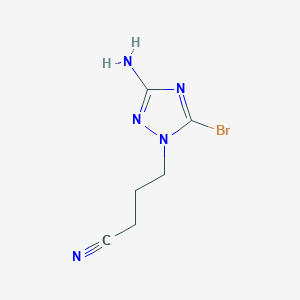
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13307028.png)
